molecular formula C8H9ClO B8812137 2-Chloro-1-methoxy-3-methylbenzene

2-Chloro-1-methoxy-3-methylbenzene

Cat. No.: B8812137
M. Wt: 156.61 g/mol
InChI Key: YYGRRRBCAPNFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methoxy-3-methylbenzene is a substituted benzene derivative with a chlorine atom at position 2, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 3. This arrangement creates a unique electronic and steric environment due to the interplay of electron-withdrawing (Cl) and electron-donating (methoxy, methyl) substituents. Its applications may include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science, particularly where regioselective reactivity is required .

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H9ClO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3

InChI Key

YYGRRRBCAPNFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4, referenced in ) is a positional isomer of the target compound. Key differences include:

  • Substituent Positions : The methoxy group at position 4 (instead of 1) and methyl at position 1 (instead of 3) alter steric and electronic effects.
  • Reactivity : The meta-positioning of methoxy relative to chlorine in the isomer may reduce steric hindrance compared to the ortho-methoxy and chloro groups in the target compound. This could influence electrophilic substitution patterns, such as nitration or sulfonation sites .

Table 1: Comparison of Positional Isomers

Property 2-Chloro-1-methoxy-3-methylbenzene 2-Chloro-4-methoxy-1-methylbenzene
Molecular Formula C₈H₉ClO₂ C₈H₉ClO₂
Molecular Weight 172.61 g/mol 172.61 g/mol
Substituent Positions 1-OCH₃, 2-Cl, 3-CH₃ 1-CH₃, 2-Cl, 4-OCH₃
Expected Melting Point* Higher (ortho substituents reduce symmetry) Lower (para substituents enhance symmetry)
Solubility in Polar Solvents Moderate (polar OCH₃ vs. nonpolar CH₃) Similar, but influenced by substituent proximity

*Melting points are extrapolated based on substituent symmetry and steric effects.

Functional Group Variants

3-Chloro-1-methoxy-2-methylbenzene : Swapping chlorine and methyl positions alters electronic effects. The electron-withdrawing Cl at position 3 could deactivate the ring differently, directing electrophiles to positions 4 or 4.

Table 2: Functional Group Variants

Compound Key Substituent Change Impact on Reactivity/Solubility
3-Chloro-1-methoxy-2-methylbenzene Cl at position 3 Increased deactivation at position 3; electrophiles may attack position 4
2-Chloro-1-ethoxy-3-methylbenzene -OCH₂CH₃ at position 1 Reduced solubility in water; slower reaction rates due to steric hindrance
Structural and Analytical Techniques

The provided evidence highlights tools for structural analysis, such as:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination .
  • Spectroscopy : NMR and IR (as in ) would confirm functional groups and regiochemistry.
  • Software : WinGX and ORTEP-3 aid in visualizing molecular geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.